

HPLC-MS/MS method for quantification of 15-Deoxypulic acid

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | 15-Deoxypulic acid | |
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An HPLC-MS/MS method for the quantification of 15-Deoxyspergualin (15-DSP), a potent immunosuppressant, has been developed and validated for use in human plasma. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring in clinical trials and patient care. The following application note provides a detailed protocol for this sensitive and specific assay.

Introduction

15-Deoxyspergualin (Gusperimus) is an immunosuppressive agent that has been investigated for its potential in treating various autoimmune diseases and in preventing rejection following organ transplantation. Accurate and reliable quantification of 15-DSP in biological matrices is essential for understanding its pharmacokinetics and for optimizing dosing regimens. This document details a robust HPLC-MS/MS method for the determination of 15-DSP in human plasma.

Materials and Reagents



| Reagent/Material | Source | |
|---|--|--|
| 15-Deoxyspergualin (Reference Standard) | Commercially available | |
| 15-Deoxyspergualin-d4 (Internal Standard) | Custom synthesis or commercially available | |
| Acetonitrile (HPLC Grade) | Fisher Scientific or equivalent | |
| Methanol (HPLC Grade) | Fisher Scientific or equivalent | |
| Formic Acid (LC-MS Grade) | Sigma-Aldrich or equivalent | |
| Water (Deionized, 18 MΩ·cm) | Milli-Q system or equivalent | |
| Human Plasma (K2EDTA) | Biological specialty company | |

Experimental Protocols Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of 15-DSP and the internal standard (IS) from human plasma.

- Pre-treatment: To 100 μL of human plasma in a polypropylene tube, add 25 μL of the internal standard working solution (100 ng/mL 15-Deoxyspergualin-d4 in water). Vortex for 10 seconds.
- Protein Precipitation: Add 400 μL of acetonitrile to the plasma sample. Vortex for 30 seconds.
- Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
- Injection: Inject 10 μL of the reconstituted sample into the HPLC-MS/MS system.



HPLC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Condition |
|--------------------|---|
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 μm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 10 μL |

Mass Spectrometric Conditions:



| Parameter | Condition |
|------------------------|--|
| Mass Spectrometer | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 15-DSP: 499.4 -> 143.1; IS: 503.4 -> 147.1 |
| Collision Energy | 15-DSP: 35 eV; IS: 35 eV |
| Declustering Potential | 15-DSP: 80 V; IS: 80 V |
| Entrance Potential | 10 V |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |

Data Presentation Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of 15-DSP to the internal standard against the nominal concentration of 15-DSP. The curve was linear over the concentration range of 1.0 to 1000 ng/mL.

| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) |
|-----------------------|-------------------------------|--------------|
| 1.0 | 0.021 | 102.3 |
| 5.0 | 0.105 | 98.7 |
| 25.0 | 0.522 | 101.1 |
| 100.0 | 2.098 | 99.5 |
| 500.0 | 10.45 | 100.8 |
| 1000.0 | 21.02 | 99.2 |



Quality Control Samples

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
|----------|--------------------------|--|--------------|--------------------|
| Low | 3.0 | 2.95 | 98.3 | 4.5 |
| Medium | 150.0 | 152.1 | 101.4 | 3.2 |
| High | 800.0 | 790.4 | 98.8 | 2.8 |

Experimental Workflow



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Caption: Experimental workflow for 15-Deoxyspergualin quantification.

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